molecular formula C15H21BrFN B15340695 1-[1-(2-Bromo-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine

1-[1-(2-Bromo-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine

Cat. No.: B15340695
M. Wt: 314.24 g/mol
InChI Key: NPCZAPWFXVVLIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(2-Bromo-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine is a synthetic organic compound with a molecular formula of C15H21BrFN It is characterized by the presence of a cyclobutyl ring substituted with a 2-bromo-4-fluorophenyl group and a butylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-Bromo-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving suitable starting materials under specific conditions.

    Introduction of the 2-Bromo-4-fluorophenyl Group: This step involves the bromination and fluorination of a phenyl ring, followed by its attachment to the cyclobutyl ring through a coupling reaction.

    Attachment of the Butylamine Chain:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-Bromo-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The phenyl ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild bases.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-[1-(2-Bromo-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(2-Bromo-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-fluorobenzene: A simpler compound with a similar phenyl ring structure.

    Cyclobutylamine: Contains the cyclobutyl ring and amine group but lacks the substituted phenyl ring.

    2-Bromo-4-fluoroaniline: Similar substitution pattern on the phenyl ring but with an amine group directly attached.

Uniqueness

1-[1-(2-Bromo-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine is unique due to its combination of a cyclobutyl ring, a substituted phenyl ring, and a butylamine chain. This structural complexity provides distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C15H21BrFN

Molecular Weight

314.24 g/mol

IUPAC Name

1-[1-(2-bromo-4-fluorophenyl)cyclobutyl]-3-methylbutan-1-amine

InChI

InChI=1S/C15H21BrFN/c1-10(2)8-14(18)15(6-3-7-15)12-5-4-11(17)9-13(12)16/h4-5,9-10,14H,3,6-8,18H2,1-2H3

InChI Key

NPCZAPWFXVVLIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1(CCC1)C2=C(C=C(C=C2)F)Br)N

Origin of Product

United States

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